O-Phenolsulfonic acid

Description

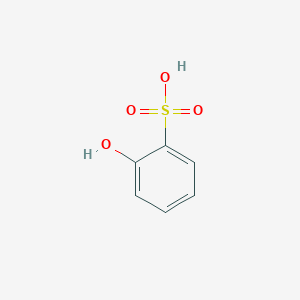

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJSGIJJZZUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274036 | |

| Record name | o-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

609-46-1, 1333-39-7 | |

| Record name | 2-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol-2-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YY4Y390MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Phenolsulfonic acid CAS number and properties

An In-depth Technical Guide to o-Phenolsulfonic Acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols, and known biological activities, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Chemical Identity and Properties

This compound, systematically named 2-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid. It is characterized by a phenol ring substituted with a sulfonic acid group at the ortho position.[1][2] It is important to distinguish between the specific isomers and the common mixture.

-

This compound (2-hydroxybenzenesulfonic acid): CAS Number 609-46-1 [1][2]

-

p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid): CAS Number 98-67-9 [3][4]

-

Phenolsulfonic acid (mixture of o- and p-isomers): CAS Number 1333-39-7 [5][6]

The compound is a yellowish liquid that tends to turn brown upon exposure to air and is soluble in water and alcohol.[1][5][6] It is a strong acid due to the electron-withdrawing nature of the sulfonic acid group.[5][6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [2][5] |

| Molecular Weight | 174.18 g/mol | [2][5] |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [2][5] |

| Appearance | Yellowish liquid, turns brown on exposure to air | [1] |

| Solubility | Miscible with water and alcohol | [5] |

| Melting Point | 145°C (rough estimate) | [1] |

| Boiling Point | 275.14°C (rough estimate) | [1] |

| Density (65% solution) | 1.33 g/cm³ at 20°C | |

| pKa (Predicted) | -0.60 ± 0.15 | [1] |

| Acidity (pH of 50 g/L solution) | 1 |

Chemical Reactivity

This compound exhibits reactivity characteristic of strong acids.

-

Acid-Base Reactions: It reacts exothermically with bases like amines and inorganic hydroxides to form salts.[5][6]

-

Oxidizing Properties: It can act as an oxidizing agent, though it is weaker than sulfuric acid.[5][7]

-

Catalysis: Its acidity makes it a valuable catalyst for organic reactions such as esterifications and condensation reactions.[5]

-

Reactions with Metals: It can react with active metals to liberate flammable hydrogen gas.[6][7]

Experimental Protocols

Synthesis: Sulfonation of Phenol

The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.

-

Kinetic Control (Ortho-product): At lower temperatures (e.g., below 25°C), the reaction favors the formation of this compound. The proximity of the hydroxyl group is thought to stabilize the transition state for ortho substitution.[5][8]

-

Thermodynamic Control (Para-product): At higher temperatures (e.g., 100-110°C), the more stable p-phenolsulfonic acid is the major product. The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho isomer can revert to phenol and then react to form the thermodynamically favored para isomer.[8][9]

Detailed Protocol for this compound (Kinetic Product):

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, slowly add concentrated sulfuric acid to an equimolar amount of phenol while maintaining the temperature below 25°C.[9]

-

Reaction Execution: Continue stirring the mixture at this temperature. The reaction progress can be monitored by techniques like HPLC to determine the ratio of isomers.

-

Work-up and Isolation:

-

Once the desired conversion is achieved, the reaction mixture is carefully poured into cold water.[9]

-

The product, being water-soluble, will be in the aqueous phase. The unreacted phenol and any non-acidic byproducts can be removed by extraction with a non-polar organic solvent.

-

The separation of ortho and para isomers can be challenging and often relies on fractional crystallization of their salts.

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 98-67-9 | Fisher Scientific [fishersci.com]

- 4. 4-Phenolsulfonic acid | SIELC Technologies [sielc.com]

- 5. Buy this compound | 1333-39-7 [smolecule.com]

- 6. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]

- 7. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxybenzenesulfonic acid, also known as o-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2][3] It is an arenesulfonic acid characterized by a phenol group substituted with a sulfo group at the ortho (C-2) position.[1][4][5] This compound and its isomers are utilized in various industrial applications, including as laboratory reagents, in water analysis, and in the manufacturing of pharmaceuticals and dyes.[4][6] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows.

Physicochemical Properties

The key physicochemical properties of 2-hydroxybenzenesulfonic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellowish liquid, turns brown on exposure to air (as a mixture of ortho and para isomers).[4][6] | [4][6] |

| Molecular Formula | C₆H₆O₄S | [1][2][3] |

| Molecular Weight | 174.18 g/mol | [1][2][3] |

| Melting Point | 145 °C (decomposes) | [4][6][7] |

| Boiling Point | 275.14°C (rough estimate) | [5] |

| Density | 1.384 (estimate) | [4][5] |

| Solubility | Miscible with water and alcohol.[4][6] | [4][6] |

| Stability | Hygroscopic.[6] Stable, but incompatible with strong oxidizing agents.[8] | [6][8] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [1] |

| CAS Number | 609-46-1 | [1][2][5] |

| pKa | -0.60±0.15 (Predicted) | [5] |

| LogP (XLogP3) | 1.71970 | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)O | [1] |

| InChI Key | IULJSGIJJZZUMF-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis via Sulfonation of Phenol

A common method for the synthesis of hydroxybenzenesulfonic acids is the sulfonation of phenol.

Methodology: If phenol is sulfonated with an equivalent amount of 100% sulfuric acid under mild conditions, a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid is produced, typically in a ratio of approximately 2:3.[5][6] The 2-hydroxybenzenesulfonic acid can then be isolated from this mixture, for instance, via its monobarium salt.[5]

A purer form of the compound can be obtained by diazotizing 2-aminobenzenesulfonic acid and subsequently boiling it under acidic conditions.[5]

Synthesis workflow for 2-hydroxybenzenesulfonic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of phenolic acids, including 2-hydroxybenzenesulfonic acid.

General Protocol: A reverse-phase HPLC method can be employed for the analysis.[9] The separation is typically carried out on a suitable column, such as a C18 or a specialized mixed-mode column.[9][10] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted to ensure proper separation.[9][11] Detection is commonly performed using a UV-Vis detector, as aromatic compounds like 2-hydroxybenzenesulfonic acid absorb ultraviolet light.[12] The retention time and peak area are used for qualitative and quantitative analysis, respectively.

General workflow for HPLC-UV analysis.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly involving 2-hydroxybenzenesulfonic acid. It is identified as a metabolite, but its precise roles in biological cascades are not well-documented.[1] Research on similar compounds, such as Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, has explored their potential as chemosensors and their antioxidant properties, suggesting that derivatives of hydroxybenzenesulfonic acids could have interesting biological activities.[13] Further research is required to elucidate any specific interactions with cellular signaling pathways.

Conclusion

2-Hydroxybenzenesulfonic acid is a well-characterized compound with established physicochemical properties. Its synthesis from phenol is straightforward, though it results in a mixture of isomers requiring further purification. Standard analytical techniques like HPLC-UV are effective for its identification and quantification. While its direct involvement in specific biological signaling pathways remains an area for future investigation, its chemical structure provides a basis for the development of derivatives with potential applications in various scientific and industrial fields. This guide serves as a foundational resource for professionals working with this compound.

References

- 1. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxybenzenesulfonic Acid | CAS No- 609-46-1 | Simson Pharma Limited [simsonpharma.com]

- 3. 2-Hydroxybenzenesulfonic Acid | CAS No- 609-46-1 | Simson Pharma Limited [simsonpharma.com]

- 4. echemi.com [echemi.com]

- 5. o-hydroxybenzenesulphonic acid | 609-46-1 [chemicalbook.com]

- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 9. 2-Hydroxy-4-methylbenzenesulphonic acid | SIELC Technologies [sielc.com]

- 10. helixchrom.com [helixchrom.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of O-Phenolsulfonic Acid: A Technical Guide

Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound with significant applications in chemical synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in drug development and material science for quality control, reaction monitoring, and structural elucidation. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of a complete, published experimental dataset for the pure ortho isomer, this guide combines reported data with expected values based on the analysis of structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Solvent | D₂O (Predicted) | Not Available |

| Aromatic Protons | 6.9 and 7.6 (in a mixture)[1] | Not Available |

| Hydroxyl Proton | Variable, typically broad | Not Applicable |

| Aromatic Carbons | Not Available | Not Available |

| Carbon bearing OH | Not Applicable | Not Available |

| Carbon bearing SO₃H | Not Applicable | Not Available |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching, H-bonded | 3550 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1350 - 1150 |

| C-O (Phenolic) | Stretching | 1260 - 1180 |

| S-O (Sulfonic Acid) | Stretching | 1080 - 1000 |

Note: This data is based on characteristic IR absorption frequencies for phenols and sulfonic acids, as a specific experimental spectrum for this compound was not found in the reviewed literature.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value |

| λmax (in Water) | ~275 nm (predicted) |

| Molar Absorptivity (ε) | Not Available |

Note: The λmax for phenol is reported to be around 275 nm[2]. The presence of the sulfonic acid group is expected to cause a slight shift in the absorption maximum.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not widely published. The following are generalized methodologies based on standard techniques for similar aromatic compounds.

1. NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water (D₂O) is often used for water-soluble compounds like phenolsulfonic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.

-

3. UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). The solvent should be transparent in the UV region of interest.

-

Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Use the pure solvent as a reference blank.

-

Scan the sample solutions over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of O-Phenolsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-Phenolsulfonic acid (also known as 2-hydroxybenzenesulfonic acid). Due to a lack of extensive, publicly available quantitative solubility data, this guide focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a hydroxyl group and a sulfonic acid group attached to a benzene ring in the ortho position. It is a strong acid and is known to be a metabolite of phenol.[1][2][3] This compound and its derivatives are utilized in various applications, including as laboratory reagents, in water analysis, and in the manufacturing of pharmaceuticals.[1][4]

Solubility Profile of this compound

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility Description | Citation |

| Polar Protic | Water | Miscible | [4][5] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [4][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (for the meta-isomer, suggesting potential solubility for the ortho-isomer) | [2] |

Theoretical Considerations for Solubility

The high solubility of this compound in polar protic solvents like water and alcohols can be attributed to its molecular structure. The presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups allows for strong hydrogen bonding with these solvents. The sulfonic acid group, in particular, is highly polar and readily ionizes, further enhancing its interaction with polar solvent molecules.

In less polar or nonpolar organic solvents, the solubility is expected to be significantly lower. The high polarity and hydrogen bonding capability of this compound would lead to unfavorable interactions with nonpolar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

-

pH meter (for aqueous solutions)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (C × V × DF) / V_initial × 100 Where:

-

C = Concentration of the diluted sample from the calibration curve (g/mL)

-

V = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

V_initial = Initial volume of the supernatant collected (mL)

-

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of this compound solubility.

Biological Significance and Signaling Pathways

This compound is recognized as a metabolite in biological systems.[1][2][3] Phenolic compounds, in general, undergo Phase II metabolism where they are conjugated to form more water-soluble compounds for excretion.[7][8] This process often involves sulfation, catalyzed by sulfotransferases.[8]

While the general metabolic fate of phenolic compounds is understood, specific signaling pathways directly involving this compound have not been extensively elucidated in the scientific literature. Research has focused more on the metabolism of xenobiotics and the detoxification pathways of phenolic compounds as a class.[7][8]

4.1. Logical Relationship in Metabolism

The following diagram illustrates the general metabolic relationship of this compound.

Caption: General metabolic pathway of phenol to this compound.

Conclusion

While quantitative solubility data for this compound remains sparse, its qualitative solubility in polar solvents is well-established and can be explained by its chemical structure. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided protocol offers a robust framework for such investigations. Further research is needed to fully understand the specific biological roles and signaling pathways of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Phenolsulfonic acid | C6H6O4S | CID 11451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 1333-39-7 [smolecule.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Human Metabolome Database: Showing metabocard for Phenol sulphate (HMDB0060015) [hmdb.ca]

- 7. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Phenolsulfonic acid safety data sheet and handling precautions

An In-depth Technical Guide to O-Phenolsulfonic Acid: Safety Data and Handling Precautions

Introduction

This compound (2-hydroxybenzenesulfonic acid) is an arenesulfonic acid derived from the sulfonation of phenol.[1] It typically appears as a yellowish liquid that can turn brown upon exposure to air and is soluble in water and alcohol.[2][3][4] This compound serves as a versatile intermediate and catalyst in various industrial processes, including the production of pharmaceuticals, dyes, and metal plating baths.[1] Due to its strong acidic and corrosive nature, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This guide provides a comprehensive overview of the safety data for this compound, detailing its hazards, handling precautions, emergency procedures, and a sample experimental protocol.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is harmful if swallowed and causes severe skin burns and eye damage.[1][5][6] Some classifications also indicate it may be corrosive to metals and is suspected of causing genetic defects.[7][8]

Table 1: GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Code | Hazard Statement |

|---|

|

| Danger [3] | H302 | Harmful if swallowed.[1][6] | | | | H314 | Causes severe skin burns and eye damage.[1][5][6] | | | | H318 | Causes serious eye damage.[5] | | | | H290 | May be corrosive to metals.[6][7] | | | | H341 | Suspected of causing genetic defects.[7][8] |

Table 2: Precautionary Statements (P-Statements)

| Category | Code | Statement |

|---|---|---|

| Prevention | P260 | Do not breathe vapors or mist.[5][9] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Note that some values are estimates and may vary between sources.

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₄S[1][3][5] |

| Molecular Weight | 174.17 g/mol [1][2] |

| Appearance | Yellowish liquid, turns brown on exposure to air.[2][3][4] |

| Melting Point | 50°C[1] or 145°C (estimate)[2] |

| Boiling Point | 275.14°C (estimate)[2] |

| Density | 1.33 - 1.6 g/cm³[1][7] |

| Solubility | Miscible with water and alcohol.[3] |

| pKa | -0.60 ± 0.15 (Predicted)[2] |

Toxicological Information

Toxicological data is crucial for assessing the health risks associated with exposure. The available acute toxicity data is presented below.

Table 4: Toxicological Data

| Route | Species | Value |

|---|

| Oral | Rat | LD50: 1,900 mg/kg |

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[10]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or splash risks, a chemical-resistant apron is recommended.[10]

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA-approved vapor respirator.[10]

Caption: PPE selection workflow for this compound.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed and store locked up.[10]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[11]

-

Use corrosion-resistant containers; avoid metal containers.[7]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation.[10] Have the victim drink one or two glasses of water. Seek immediate medical attention.

Accidental Release Measures: In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: Logical workflow for handling an this compound spill.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely preparing a 1 M aqueous solution of this compound, assuming it is supplied as a concentrated liquid (e.g., 65% solution).

Materials:

-

This compound (e.g., 65% solution)

-

Deionized water

-

Volumetric flask

-

Glass beaker

-

Graduated cylinder or pipette

-

Stir bar and stir plate

-

Appropriate PPE (fume hood, safety goggles, face shield, lab coat, chemical-resistant gloves)

Methodology:

-

Preparation and PPE: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE, including double gloves, a lab coat, and a face shield over safety goggles.

-

Calculation: Calculate the required volume of the stock this compound solution. For a 1 M solution in 100 mL, the calculation would account for the stock concentration (e.g., 65%) and density (e.g., 1.33 g/mL).

-

Water Measurement: Measure approximately 50 mL of deionized water into a beaker rated for the final volume (e.g., 250 mL). Place the beaker on a magnetic stir plate and add a stir bar.

-

Acid Measurement: In the fume hood, carefully measure the calculated volume of the concentrated this compound using a graduated cylinder or pipette.

-

Dilution: Always add acid to water, never the other way around. Slowly and carefully add the measured this compound to the stirring water in the beaker. The reaction is exothermic, and adding water to acid can cause dangerous boiling and splashing.

-

Transfer: Once the acid is fully added and the solution has cooled to near room temperature, carefully transfer it to the final volumetric flask.

-

Final Volume Adjustment: Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask. Continue to add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Mixing: Cap the volumetric flask securely and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask clearly with the chemical name ("1 M this compound"), concentration, date, and your initials. Store according to the guidelines in Section 5.

-

Cleanup: Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container. Clean all non-disposable equipment thoroughly. Wash hands after removing gloves.

References

- 1. PHENOLSULFONIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Buy this compound | 1333-39-7 [smolecule.com]

- 4. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. moellerchemie.com [moellerchemie.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Theoretical Insights into the Reaction Mechanisms of O-Phenolsulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core reaction mechanisms of O-Phenolsulfonic acid, providing a comprehensive overview of its formation via sulfonation and its reversion through desulfonation. This document synthesizes key theoretical principles with experimental data to offer a detailed understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as 2-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid with significant applications in organic synthesis and materials science. Its reactivity is governed by the interplay of the hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups on the benzene ring. Understanding the mechanisms of its formation and cleavage is crucial for controlling reaction outcomes and designing novel synthetic pathways.

The Sulfonation of Phenol: Formation of this compound

The primary route to this compound is the electrophilic aromatic substitution reaction of phenol with a sulfonating agent, typically concentrated sulfuric acid. The regioselectivity of this reaction is highly dependent on the reaction conditions, exhibiting a classic example of kinetic versus thermodynamic control.

Reaction Mechanism

The sulfonation of phenol proceeds through the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group.

Workflow of Phenol Sulfonation

Caption: General workflow of the sulfonation of phenol leading to ortho and para isomers.

Kinetic and Thermodynamic Control

The formation of this compound as the major product is favored under kinetic control , which is achieved at lower reaction temperatures (around 25-30°C). At these temperatures, the proximity of the hydroxyl group is thought to stabilize the transition state leading to the ortho-isomer, resulting in a lower activation energy compared to the para-attack.

Conversely, at higher temperatures (around 100°C), the reaction is under thermodynamic control , and the more stable para-isomer, p-phenolsulfonic acid, is the predominant product. The para-isomer is sterically less hindered and therefore thermodynamically more stable. The reversibility of the sulfonation reaction allows for the isomerization of the initially formed ortho-product to the more stable para-product at elevated temperatures.[1][2]

Quantitative Data on Phenol Sulfonation

The following table summarizes key quantitative data for the sulfonation of phenol.

| Parameter | Value | Conditions |

| Activation Energy (Ea) | ||

| ortho-Sulfonation | 8.17 kJ/mol | Concentrated H₂SO₄[3] |

| para-Sulfonation | 69.35 kJ/mol | Concentrated H₂SO₄[3] |

| Rate Constants (k) | ||

| k₁ (ortho-formation) | 5.74 x 10³ | |

| k₋₁ (ortho-desulfonation) | 6.95 x 10³ | |

| k₂ (para-formation) | 1.43 x 10¹⁰ | |

| k₋₂ (para-desulfonation) | 0.05 x 10³ |

Experimental Protocol: Synthesis of this compound (Kinetic Control)

Objective: To synthesize this compound as the major product.

Materials:

-

Phenol

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Place a known amount of phenol in the round-bottom flask and cool it in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise from the dropping funnel while stirring continuously.

-

Maintain the reaction temperature at or below 30°C to favor the formation of the ortho-isomer.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting product will be a mixture of primarily this compound with some p-phenolsulfonic acid.

Work-up and Purification:

-

The reaction mixture can be carefully poured onto crushed ice to quench the reaction.

-

Separation of the ortho and para isomers can be achieved by fractional crystallization or chromatographic methods.

The Desulfonation of this compound

Desulfonation is the reverse of the sulfonation reaction and involves the removal of the sulfonic acid group. This reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, displacing the SO₃H⁺ group. The desulfonation of phenolsulfonic acids is generally achieved by heating the sulfonic acid in the presence of a dilute acid.

Reaction Mechanism

The mechanism of desulfonation is the microscopic reverse of sulfonation. The sulfonic acid is protonated, followed by the loss of sulfur trioxide and regeneration of the aromatic ring.

Logical Flow of Desulfonation

References

Quantum Chemical Calculations for Phenolsulfonic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of the ortho-, meta-, and para-isomers of phenolsulfonic acid. As a molecule with significant industrial and pharmaceutical relevance, understanding the nuanced differences between its isomers at a molecular level is crucial for applications ranging from catalyst design to drug development. This document outlines the theoretical methodologies, presents comparative data, and provides a logical workflow for performing such computational studies.

Introduction to Phenolsulfonic Acid Isomers

Phenolsulfonic acid (C₆H₆O₄S) is an aromatic organic compound that exists in three isomeric forms: ortho-phenolsulfonic acid (2-hydroxybenzenesulfonic acid), meta-phenolsulfonic acid (3-hydroxybenzenesulfonic acid), and para-phenolsulfonic acid (4-hydroxybenzenesulfonic acid). The position of the sulfonic acid group (-SO₃H) relative to the hydroxyl group (-OH) on the benzene ring dictates the physical and chemical properties of each isomer, influencing their reactivity, acidity, and biological interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate and predict these properties with high accuracy. By solving the Schrödinger equation for the molecule's electronic structure, we can obtain a wealth of information, including optimized molecular geometries, vibrational frequencies, electronic properties like HOMO-LUMO gaps, and thermodynamic parameters.

Methodologies for Quantum Chemical Calculations

A typical computational study of the phenolsulfonic acid isomers involves several key steps, from initial structure preparation to detailed analysis of the calculated properties.

Computational Protocol

A robust and reliable computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of phenolsulfonic acid isomers.

Experimental Protocols:

-

Molecular Structure Generation: The initial 3D coordinates of the ortho-, meta-, and para-phenolsulfonic acid isomers are generated using a molecular builder and editor.

-

Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. The optimization is considered complete when the forces on each atom and the total energy change between successive steps fall below a predefined threshold.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometries to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Data Analysis and Visualization: The output files from the calculations are analyzed to extract the desired quantitative data. Molecular visualization software is used to view the optimized geometries, molecular orbitals, and vibrational modes.

A visual representation of this workflow is provided in the diagram below.

O-Phenolsulfonic Acid: A Comprehensive Technical Guide on Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and bonding of o-phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's synthesis, structural characteristics, and physicochemical properties. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes to facilitate a thorough understanding of this important chemical intermediate.

Introduction

This compound (Figure 1) is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] It consists of a phenol ring substituted with a sulfonic acid group at the ortho position. This substitution pattern confers specific chemical and physical properties that make it a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals, dyes, and specialized polymers.[1] The proximity of the hydroxyl and sulfonic acid groups leads to intramolecular interactions that influence its acidity, reactivity, and spectral characteristics. A precise understanding of its molecular structure and bonding is therefore crucial for its effective utilization in research and development.

Figure 1. 2D and 3D structures of this compound.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups attached to adjacent carbon atoms. This arrangement allows for potential intramolecular hydrogen bonding between the two functional groups, which can influence the molecule's conformation and reactivity.

Bond Lengths and Angles

| Bond/Angle | Parameter | Value |

| Bond Lengths | S=O | ~1.43 Å |

| S-C | ~1.77 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| Bond Angles | O=S=O | ~120° |

| O=S-C | ~107° | |

| C-S-C | ~105° | |

| C-C-O (hydroxyl) | ~119° |

Table 1. Approximated bond lengths and angles for this compound based on related structures.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [2] |

| Molecular Weight | 174.18 g/mol | [2] |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [2] |

| CAS Number | 609-46-1 | [2] |

| Appearance | Yellowish liquid, turns brown on exposure to air | [5] |

| Solubility | Soluble in alcohol | [5] |

| pKa (Sulfonic Acid Group) | -0.60 ± 0.15 (Predicted) | [5] |

Table 2. Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound (Kinetic Control)

The synthesis of this compound is typically achieved through the electrophilic sulfonation of phenol with concentrated sulfuric acid. The ortho isomer is the kinetically favored product at lower temperatures.[1]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Materials:

-

Phenol (94 g)

-

Concentrated sulfuric acid (98 g)

-

Ice bath

-

Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

-

In a three-neck flask, add 94 g of phenol.

-

Cool the flask in an ice bath to maintain a low temperature (around 280 K).

-

Slowly add 98 g of concentrated sulfuric acid to the phenol with constant stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, continue stirring the mixture at a low temperature for several hours to favor the formation of the ortho isomer.[1]

-

The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer as the major component.

Separation and Purification of this compound

The separation of o- and p-phenolsulfonic acid isomers can be challenging.[6] Techniques such as fractional crystallization or high-performance liquid chromatography (HPLC) can be employed.

Protocol for Separation via Fractional Crystallization (General Approach):

-

Dissolve the isomeric mixture in a minimum amount of hot water.

-

Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out first.

-

Filter the crystals of the p-isomer.

-

The mother liquor will be enriched with the o-isomer. Further concentration and cooling can lead to the crystallization of this compound. Multiple recrystallization steps may be necessary to achieve high purity.

Protocol for Separation via HPLC (General Approach):

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A mixture of water (with a small amount of acid, e.g., trifluoroacetic acid) and a polar organic solvent like methanol or acetonitrile. The gradient and composition will need to be optimized.

-

Detection: UV detection at a wavelength where both isomers absorb (e.g., around 280 nm).

Spectroscopic Analysis

Sample Preparation:

-

FTIR: A thin film of the purified liquid sample can be prepared between two KBr plates.

-

NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Instrumentation Parameters:

-

FTIR: A standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ is typically used.

-

NMR: A 400 MHz or higher field spectrometer is recommended for better resolution.

Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfonic acid, and aromatic functional groups. The expected peak assignments are summarized in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 2500 (broad) | O-H stretch | Sulfonic acid -OH |

| ~3030 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1350 and ~1175 | S=O asymmetric and symmetric stretch | Sulfonic acid |

| ~1225 | C-O stretch | Phenolic C-O |

| ~1030 | S-O stretch | Sulfonic acid |

Table 3. Predicted FTIR peak assignments for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented in Tables 4 and 5.

Logical Relationship for NMR Chemical Shifts:

Caption: Factors influencing NMR chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.2 | d | ~8 |

| H-4 | 7.4 - 7.6 | t | ~8 |

| H-5 | 6.9 - 7.1 | t | ~8 |

| H-6 | 7.7 - 7.9 | d | ~8 |

| -OH | Variable (broad) | s | - |

| -SO₃H | Variable (broad) | s | - |

Table 4. Predicted ¹H NMR data for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 155 - 160 |

| C-2 (-SO₃H) | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

Table 5. Predicted ¹³C NMR data for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental data for some structural parameters remain elusive, the information compiled from related compounds and predictive models offers a solid foundation for researchers and professionals working with this molecule. The provided experimental protocols for synthesis and analysis, though general, serve as a starting point for laboratory work. Further research to obtain a complete set of experimental data for pure this compound is encouraged to refine our understanding of this versatile chemical intermediate.

References

- 1. Buy this compound | 1333-39-7 [smolecule.com]

- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]

Thermochemical Profile of O-Phenolsulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with significant applications in various fields, including pharmaceuticals, water analysis, and as a catalyst in organic synthesis.[1] Its chemical behavior and reactivity are intrinsically linked to its thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental and computational methodologies for its determination, and presents a logical workflow for acquiring these crucial parameters.

It is important to note that while extensive thermochemical data is available for its isomer, p-phenolsulfonic acid, specific experimental values for the standard enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity of this compound are not readily found in publicly accessible literature. This guide, therefore, emphasizes the established protocols for determining these values.

Synthesis and Isomeric Considerations

The sulfonation of phenol to produce phenolsulfonic acid is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the formation of the ortho-isomer, this compound.[1][2] As the temperature increases, the reaction becomes thermodynamically controlled, leading to the more stable para-isomer, p-phenolsulfonic acid, as the major product.[2] This difference in stability between the two isomers underscores the importance of obtaining specific thermochemical data for the ortho-isomer to accurately model its behavior.

Thermochemical Data

Due to the limited availability of direct experimental data for this compound, this section outlines the key thermochemical parameters of interest and provides data for the closely related p-phenolsulfonic acid for comparative purposes, alongside general properties of the ortho-isomer.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [3] |

| CAS Number | 609-46-1 | [3] |

| Molecular Formula | C6H6O4S | [3] |

| Molecular Weight | 174.18 g/mol | [3] |

| Appearance | Yellowish liquid, turns brown on exposure to air | [4] |

| Solubility | Soluble in alcohol | [4] |

Table 2: Thermochemical Data for the Dissociation of p-Phenolsulfonic Acid at 25 °C

| Parameter | Value | Unit |

| Change in Gibbs Free Energy (ΔG°) | 12,351 | cal/mol |

| Change in Enthalpy (ΔH°) | 4,036 | cal/mol |

| Change in Entropy (ΔS°) | -27.9 | cal/(deg·mol) |

| Change in Heat Capacity (ΔCp°) | -33 | cal/(deg·mol) |

| Source: NIST Technical Series Publications[5] |

Experimental Protocols for Thermochemical Data Determination

The following are detailed methodologies for the experimental determination of key thermochemical properties of organic compounds like this compound.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined using combustion calorimetry .[6][7]

Methodology: Static Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure complete combustion and dissolution of sulfur oxides in the bomb solution.[8]

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is typically added to the bomb to saturate the atmosphere and ensure that the final products are in their standard states.

-

Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a precisely measured quantity of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system and the previously determined heat capacity of the calorimeter (the calorimeter constant).

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. For sulfur-containing compounds, corrections for the formation of sulfuric acid are also necessary.

-

Calculation of ΔHf°: The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Entropy (S°) and Heat Capacity (Cp)

Adiabatic Calorimetry is a primary method for determining the heat capacity of a substance as a function of temperature. The standard entropy can then be calculated from this data.

Methodology: Adiabatic Heat-Capacity Calorimetry

-

Sample Preparation: A known mass of the purified this compound is sealed in a sample container within the calorimeter.

-

Calorimeter System: The calorimeter is designed to be adiabatically shielded, meaning there is no heat exchange with the surroundings. This is typically achieved using concentric vacuum jackets and temperature-controlled shields.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured with a high-precision thermometer.

-

Data Acquisition: The heat capacity is determined at a series of temperatures by measuring the energy required to produce a small temperature increment.

-

Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from near absolute zero up to that temperature, using the third law of thermodynamics. This requires measurements of the heat capacity of both the solid and liquid phases, as well as the enthalpy of fusion.

Differential Scanning Calorimetry (DSC) can also be used to measure heat capacity and enthalpies of phase transitions.[9][10]

Computational Methodologies

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate results.

Quantum Chemical Calculations

Methodology: Gaussian and similar software packages [11][12][13]

-

Molecular Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and vibrational frequencies.

-

Thermochemical Analysis: The results of the frequency calculation are used to compute the translational, rotational, and vibrational partition functions. From these partition functions, the following thermochemical properties are calculated at a specified temperature (usually 298.15 K) and pressure (1 atm):

-

Standard Enthalpy of Formation (ΔHf°): Calculated using atomization energies or isodesmic reactions, which involve well-characterized reference compounds to cancel out systematic errors in the calculations.

-

Standard Entropy (S°): Calculated from the statistical mechanics formulas for translational, rotational, and vibrational contributions.

-

Heat Capacity (Cp): Also derived from the partition functions.

-

Gibbs Free Energy of Formation (ΔGf°): Calculated from the relationship ΔGf° = ΔHf° - TΔSf°.

-

Common high-accuracy composite methods for thermochemical calculations include:

-

Gaussian-n (G3, G4) theories

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3)

These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy.[14]

Workflow for Thermochemical Data Acquisition

The following diagram illustrates the logical workflow for obtaining the thermochemical data for this compound, encompassing both experimental and computational approaches.

Caption: Workflow for obtaining thermochemical data for this compound.

Conclusion

While direct experimental thermochemical data for this compound remains elusive in the current literature, established experimental and computational methodologies provide robust pathways for its determination. For researchers and professionals in drug development and other scientific fields, understanding these protocols is crucial for accurately modeling the behavior of this important compound. The application of high-level computational chemistry, in particular, offers a viable and increasingly accurate alternative to experimental measurements for obtaining a complete thermochemical profile of this compound.

References

- 1. Buy this compound | 1333-39-7 [smolecule.com]

- 2. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gaussian.com [gaussian.com]

- 12. gaussian.com [gaussian.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) and its corresponding salts are valuable compounds in various chemical and pharmaceutical applications. Their utility stems from the presence of both a phenolic hydroxyl group and a strongly acidic sulfonic acid group on the aromatic ring. This guide provides a comprehensive overview of the synthesis of this compound and its common salts, focusing on detailed experimental protocols, quantitative data, and reaction pathways to aid researchers in their practical applications.

Preparation of this compound

The primary industrial method for the synthesis of phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers. The regioselectivity of the reaction is highly dependent on the reaction temperature.

Reaction Kinetics and Isomer Distribution

The sulfonation of phenol is a reversible reaction. At lower temperatures, the formation of the ortho-isomer, this compound, is kinetically favored. This is attributed to the lower activation energy for the ortho-position attack. As the temperature increases, the reaction equilibrium shifts, and the thermodynamically more stable para-isomer, p-phenolsulfonic acid, becomes the predominant product.

| Reaction Temperature | Major Product | Typical Yield | Minor Product |

| 25-30°C (298-303 K) | This compound | 76-82% | p-Phenolsulfonic Acid |

| 100°C (373 K) | p-Phenolsulfonic Acid | >90% | This compound |

Experimental Protocol: Synthesis of this compound

This protocol is optimized for the preferential synthesis of the ortho-isomer.

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with a thermometer inlet

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, place 1 mole of phenol.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add 1.05 moles of concentrated sulfuric acid to the phenol with continuous stirring. The addition should be dropwise to ensure the temperature of the reaction mixture does not exceed 30°C.

-

After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.

-

The resulting product is a mixture of this compound and p-phenolsulfonic acid, with the ortho isomer being the major component.

Purification: Separation of Ortho and Para Isomers

The separation of o- and p-phenolsulfonic acid isomers is crucial for obtaining a pure product. Fractional crystallization is a common and effective method for this separation on a preparative scale, exploiting the differences in the solubility of the isomers or their salts.

Experimental Protocol: Fractional Crystallization

-

The crude mixture of phenolsulfonic acid isomers is dissolved in a minimum amount of hot water.

-

The solution is allowed to cool slowly to room temperature. The p-phenolsulfonic acid, being less soluble, will crystallize out first.

-

The crystals of p-phenolsulfonic acid are removed by filtration.

-

The mother liquor, now enriched with this compound, is further concentrated by evaporation of the solvent.

-

Upon cooling the concentrated solution, crystals of this compound will precipitate.

-

The this compound crystals are collected by filtration and can be further purified by recrystallization from water.

Preparation of this compound Salts

The acidic nature of the sulfonic acid group allows for the straightforward preparation of various salts through neutralization reactions with appropriate bases.

General Neutralization Reaction

The general reaction for the formation of a salt of this compound is as follows:

HO-C₆H₄-SO₃H + B → HO-C₆H₄-SO₃⁻M⁺ + H₂O (or other byproducts)

Where 'B' is a base and 'M⁺' is the corresponding cation.

Experimental Protocols for Salt Preparation

1. Preparation of Sodium O-Phenolsulfonate

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Water

-

pH indicator or pH meter

Procedure using Sodium Hydroxide:

-

Dissolve a known quantity of this compound in water.

-

Slowly add a stoichiometric amount of a standard sodium hydroxide solution with constant stirring.

-

Monitor the pH of the solution. The neutralization is complete when the pH reaches 7.

-

The resulting solution of sodium o-phenolsulfonate can be used as is, or the salt can be isolated by evaporating the water. For anhydrous salt, the hydrated product can be heated to between 140°C and 200°C in an inert atmosphere.[1]

Procedure using Sodium Carbonate:

-

Dissolve this compound in water.

-

Gradually add a stoichiometric amount of sodium carbonate. Effervescence (release of CO₂) will be observed.

-

Continue adding sodium carbonate until the effervescence ceases and the pH of the solution is neutral.

-

The sodium o-phenolsulfonate can be isolated by evaporation of the water.

| Reactant | Molar Ratio (Acid:Base) | Product |

| This compound : Sodium Hydroxide | 1 : 1 | Sodium O-Phenolsulfonate |

| This compound : Sodium Carbonate | 2 : 1 | Sodium O-Phenolsulfonate |

2. Preparation of Potassium O-Phenolsulfonate

The procedure is analogous to the preparation of the sodium salt, using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the base.

3. Preparation of Calcium O-Phenolsulfonate

Materials:

-

Phenolsulfonic acid (mixture of isomers or purified o-isomer)

-

Calcium hydroxide (Ca(OH)₂)

-

Water

Procedure:

-

To the crude phenolsulfonic acid reaction mixture, add water to dilute the solution.

-

Slowly add a slurry of calcium hydroxide in water with vigorous stirring.

-

The addition is continued until the solution is neutralized. Calcium sulfate, a byproduct from the excess sulfuric acid, will precipitate.

-

Heat the mixture to about 95°C for a couple of hours to ensure complete reaction.

-

Filter off the precipitated calcium sulfate.

-

The filtrate, an aqueous solution of calcium phenolsulfonate, can be concentrated to obtain the solid salt.

Diagrams

References

Methodological & Application

Application Notes and Protocols: O-Phenolsulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid is a strong Brønsted acid that serves as an effective and versatile catalyst in a variety of organic transformations. Its acidic proton, donated by the sulfonic acid group, facilitates numerous reactions, including condensations and esterifications. This application note provides an overview of the utility of this compound in organic synthesis, complete with detailed experimental protocols for key reactions and quantitative data to guide researchers in its application. The use of this compound offers a valuable alternative to other strong acid catalysts, often with the advantages of being a solid, non-volatile, and highly acidic catalyst.

Synthesis of this compound

A common method for the preparation of this compound is the direct sulfonation of phenol with sulfuric acid under controlled temperature conditions.[1] At lower temperatures, the ortho isomer is the kinetically favored product.[1]

Protocol: Synthesis of this compound

-

In a flask equipped with a stirrer and a cooling bath, place 1 mole of phenol.

-

Slowly add 1.1 moles of concentrated sulfuric acid to the phenol while maintaining the temperature below 25 °C.

-

Stir the mixture at this temperature for several hours until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).

-

Upon completion, the reaction mixture can be carefully poured onto ice to precipitate the product.

-

The crude this compound can be purified by recrystallization.

Applications in Organic Synthesis

Esterification of Carboxylic Acids

This compound is an effective catalyst for the esterification of carboxylic acids with alcohols. The strong acidity of the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. A patent describes the in-situ formation of phenolsulfonic acid from phenol and sulfuric acid to catalyze the esterification of phenols with carboxylic acids, suggesting its utility in this transformation.[2]

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 equiv), the alcohol (1.2-2.0 equiv), and this compound (1-5 mol%).

-

Add a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

-